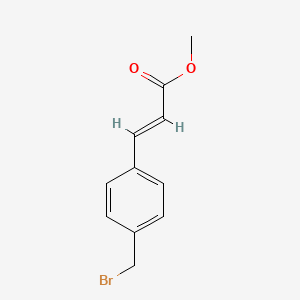

Methyl 3-(4-bromomethyl)cinnamate

Vue d'ensemble

Description

Methyl 3-(4-bromomethyl)cinnamate is a chemical compound with the molecular formula C11H11BrO2 . It is also known as 4-Bromomethylcinnamic acid methyl ester and 3-(4-Brommethyl)-phenyl-propenoic acid methyl ester .

Synthesis Analysis

The synthesis of this compound can be achieved through the Heck reaction . This method is considered environmentally friendly and efficient, eliminating the need for toxic catalysts and allowing for the use of a broad range of functional groups . The electrochemical approach demonstrates exceptional selectivity and efficiency, resulting in high product yields . It is also easily scalable, making it suitable for large-scale production .Molecular Structure Analysis

The molecular weight of this compound is 255.11 . Its IUPAC name is methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate .Chemical Reactions Analysis

This compound is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters as inhibitors .Physical And Chemical Properties Analysis

This compound has a melting point of 62-63 °C and a predicted boiling point of 333.9±22.0 °C . Its density is predicted to be 1.418±0.06 g/cm3 . It is soluble in Chloroform, DMSO, Ethyl Acetate, and Methanol .Applications De Recherche Scientifique

Cinnamic acid and its derivatives, including Methyl 3-(4-bromomethyl)cinnamate, are widely recognized in scientific research for their broad range of biological activities. These compounds have garnered attention due to their potential in medicinal research, particularly as antitumor agents. The chemical structure of cinnamic acids provides three main reactive sites, leading to a variety of derivatives with significant pharmacological potentials. Research has shown that these derivatives have been underutilized in anticancer research despite their promising attributes (P. De, M. Baltas, & F. Bedos-Belval, 2011).

Pharmacological Properties

The pharmacological exploration of cinnamic acid derivatives has revealed their efficacy in managing diabetes and its complications. Cinnamaldehyde, a significant component derived from cinnamon and structurally related to this compound, has demonstrated glucolipid lowering effects in diabetic models. It enhances glucose uptake, improves insulin sensitivity, and exhibits potential in improving diabetic renal and brain disorders. These effects are mediated through various signaling pathways, highlighting the compound's multifaceted biological roles (R. Zhu et al., 2017).

Antimicrobial and Antioxidant Effects

Cinnamic acid derivatives also possess antimicrobial and antioxidant properties, making them valuable in food preservation and as potential therapeutic agents against infectious diseases. The encapsulation techniques for cinnamaldehyde, for instance, have been explored to overcome its poor solubility and sensitivity, aiming to enhance its biological functions in food applications. Such advancements indicate the potential of this compound in similar applications, given its structural and functional resemblance to cinnamaldehyde (Bertrand Muhoza et al., 2021).

Safety and Hazards

Methyl 3-(4-bromomethyl)cinnamate is considered hazardous. It is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and ensuring adequate ventilation is advised .

Mécanisme D'action

Target of Action

Methyl 3-(4-bromomethyl)cinnamate is a synthetic compound that is used in the synthesis of p-, m-, and ο-bis-(2-chloroethyl)aminomethylcinnamic acid hydrochloride and their esters . These compounds are known as inhibitors, which suggests that this compound may interact with specific enzymes or receptors in the body to inhibit their function.

Mode of Action

For instance, some cinnamates have been found to interact directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death.

Biochemical Pathways

The cinnamate/monolignol pathway is central to the secondary metabolism of plants and provides precursors for various phenylpropanoid compounds including lignins, lignans, neolignans, p-hydroxycinnamate esters, coumarins, suberins, flavonoids, stilbenes, and so on . As a cinnamate derivative, this compound may affect this pathway and its downstream effects.

Pharmacokinetics

Its solubility in chloroform, dmso, ethyl acetate, and methanol suggests that it may be well-absorbed in the body. Its storage temperature under inert gas (nitrogen or Argon) at 2–8 °C may also suggest its stability and potential bioavailability.

Result of Action

As a cinnamate derivative, it may share similar effects with other cinnamates, such as disrupting the integrity of the fungal cell wall and membrane, leading to cell death .

Action Environment

Its storage temperature under inert gas (nitrogen or argon) at 2–8 °c may suggest that temperature and oxygen exposure could potentially affect its stability and efficacy.

Propriétés

IUPAC Name |

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSRCGGBALFGALF-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CC1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/C1=CC=C(C=C1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

946-99-6, 88738-86-7 | |

| Record name | 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-4-(Bromomethyl)cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(3-Methoxy-phenyl)-oxazol-4-YL]-methanol](/img/structure/B3431098.png)

![3,6-Dimethyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B3431120.png)

![Methyl-(6-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431140.png)

![Methyl-(7-methyl-imidazo[1,2-a]pyridin-2-ylmethyl)-amine](/img/structure/B3431143.png)

![Fmoc-trans-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3431164.png)

![Ethyl 1-[(tert-butoxycarbonyl)amino]-3-hydroxycyclopentanecarboxylate](/img/structure/B3431195.png)

![(2E)-3-[4-(Methylsulfonyl)phenyl]propenoic acid](/img/structure/B3431196.png)